molecular formula C6H8N4O2 B13102795 Ethyl 5-amino-1,2,4-triazine-6-carboxylate

Ethyl 5-amino-1,2,4-triazine-6-carboxylate

Cat. No.: B13102795
M. Wt: 168.15 g/mol
InChI Key: WVVNJRXZMTURCD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazines. This compound is of significant interest due to its diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes an ethyl ester group attached to the 6th position of the triazine ring and an amino group at the 5th position, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1,2,4-triazine-6-carboxylate typically involves the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 5th position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions with different reagents to form fused heterocyclic systems.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions:

    Aryl Isocyanates: Used in condensation reactions to form pyrimido[4,5-e][1,2,4]triazines.

    Triphenylphosphine and Hexachloroethane: Used to form iminophosphoranes, which can further react to form oxazino[6,5-e][1,2,4]triazines.

    Pyridine: Often used as a solvent in cyclization reactions.

Major Products:

    Pyrimido[4,5-e][1,2,4]triazines: Formed from condensation with aryl isocyanates.

    Oxazino[6,5-e][1,2,4]triazines: Formed from reactions involving iminophosphoranes.

Scientific Research Applications

Ethyl 5-amino-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-cancer and anti-HIV activities.

    Industry: Utilized in the development of herbicides and other agrochemicals due to its selective biological activity.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1,2,4-triazine-6-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to biological effects.

    Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Ethyl 5-amino-1,2,4-triazine-6-carboxylate can be compared with other similar compounds such as:

    s-Triazine Derivatives: These compounds also contain a triazine ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality.

    Tetrazines: Another class of nitrogen-rich heterocycles with applications in medicinal chemistry. While they share some similarities, tetrazines have different electronic properties and reactivity profiles.

Biological Activity

Ethyl 5-amino-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its triazine ring structure, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C7H10N4O2\text{C}_7\text{H}_10\text{N}_4\text{O}_2

This compound has been synthesized through several methods, including condensation reactions with aryl isocyanates, leading to derivatives that exhibit enhanced biological activity .

1. Enzyme Inhibition

Research indicates that derivatives of this compound show potent inhibitory activity against various enzymes. Notably, a study highlighted the compound's efficacy in inhibiting pyruvate dehydrogenase kinase (PDK) isoforms. The most potent derivatives demonstrated IC50 values in the low micromolar range against PDK1 and PDK4 isoforms:

CompoundIC50 (µM)Target Enzyme
5i4.9PDK1
5k5.8PDK1
6l8.0PDK1

These findings suggest that these compounds could serve as potential therapeutic agents in cancer treatment by modulating metabolic pathways .

2. Anticancer Activity

This compound derivatives have been evaluated for their anticancer properties across various cancer cell lines. A notable study reported the following results:

  • Mechanism of Action : The compounds induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of glycolytic metabolism.
  • Cell Lines Tested : PSN-1 (KRAS mutant) and BxPC-3 (KRAS wild-type) pancreatic cancer cells.

The efficacy of these compounds was assessed using the following metrics:

Cell LineCompound% Cell Viability (24h)IC50 (µM)
PSN-15i20%4.9
BxPC-35k30%5.8

These results indicate that this compound derivatives are more effective against KRAS mutant cells compared to wild-type cells .

3. Antibacterial Activity

Emerging data suggest that this compound also possesses antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains ranged from 40 to 50 µg/mL.
Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa45
S. typhi50
K. pneumoniae50

These findings indicate potential applications in treating bacterial infections .

Case Studies

Several case studies have been published regarding the application of this compound in preclinical models:

  • Study on Pancreatic Cancer : In vivo studies demonstrated significant tumor inhibition in mice models treated with the most potent derivatives compared to standard chemotherapy agents like cisplatin.
    • Tumor Growth Inhibition : Approximately 84% inhibition was observed with compound 5i.
  • Toxicity Assessment : Body weight changes were monitored to assess toxicity levels during treatment; results indicated lower body weight loss compared to traditional chemotherapeutics .

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 5-amino-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-2-12-6(11)4-5(7)8-3-9-10-4/h3H,2H2,1H3,(H2,7,8,9)

InChI Key

WVVNJRXZMTURCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN=N1)N

Origin of Product

United States

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